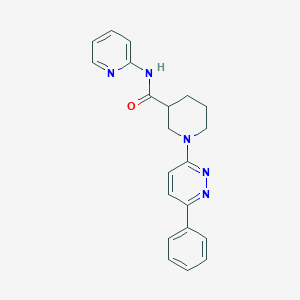
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been noted for its potential as a kynurenine monooxygenase (KMO) inhibitor, which is significant in the context of neurodegenerative diseases like Huntington's disease. KMO is involved in the kynurenine pathway, which affects neuroprotective and neurotoxic metabolites in the brain .
Biological Activities
- Antiviral Activity : Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit antiviral properties against various viruses, including HIV and HSV .
- Neuroprotective Effects : The compound has shown promise in enhancing cognitive function and neuroprotection by modulating kynurenine pathway metabolites .
- Antibacterial and Antifungal Activity : Similar compounds have been evaluated for their antibacterial and antifungal activities, demonstrating moderate effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Study 1: KMO Inhibition in Huntington's Disease Models
A study evaluated the effects of a KMO inhibitor derived from similar chemical structures on R6/2 mice, a model for Huntington's disease. The results indicated that treatment with this compound led to increased levels of kynurenic acid (a neuroprotective metabolite) while suppressing neurotoxic metabolites. Cognitive functions were also improved in treated mice .
Study 2: Antiviral Screening
A set of piperazine derivatives, including those structurally related to this compound, was screened for antiviral activity against HIV and other viruses. Compounds showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with specific derivatives exhibiting significant cytotoxicity thresholds .
Data Tables
| Activity Type | Compound Derivative | Effective Against | Cytotoxicity (CC50) |
|---|---|---|---|
| Antiviral | 3f | CVB-2 | 92 μM |
| Antiviral | 3g | HSV-1 | 100 μM |
| Neuroprotective | KMO Inhibitor | Huntington's Disease Model | N/A |
| Antibacterial | Various | Staphylococcus aureus | N/A |
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-19-10-4-5-13-22-19)17-9-6-14-26(15-17)20-12-11-18(24-25-20)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQHPKFSAYXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













